molecular formula C8H10O3 B6276344 rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]acetic acid CAS No. 1627952-57-1

rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]acetic acid

Cat. No. B6276344
CAS RN: 1627952-57-1
M. Wt: 154.2
InChI Key:
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Description

Rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]acetic acid (also known as rac-2-OBA) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various areas of research. It is a chiral compound that has been used to study the stereoselective synthesis of various compounds, as well as to study the structure and reactivity of organic molecules. Rac-2-OBA has also been used for applications in drug discovery, as it has been shown to have potential therapeutic benefits.

Scientific Research Applications

Rac-2-OBA has been used for a variety of scientific research applications, including the study of stereoselective synthesis, the study of structure and reactivity of organic molecules, and drug discovery. It has been used to study the stereoselective synthesis of compounds, which is important for the development of new drugs and other compounds. It has also been used to study the structure and reactivity of organic molecules, which is important for the development of new materials and products. Finally, it has been used in drug discovery, as it has been shown to have potential therapeutic benefits.

Mechanism of Action

The mechanism of action of rac-2-OBA is not fully understood. It is believed that the compound acts as a chiral catalyst, which means that it can promote the reaction of two molecules in an enantioselective manner. This means that the reaction will yield a product that is composed of only one enantiomer, rather than a racemic mixture of both enantiomers. It is also believed that rac-2-OBA can act as an inhibitor of certain enzymes, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
Rac-2-OBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of certain metabolic pathways. It has also been shown to have anti-inflammatory and analgesic effects, as well as to have potential anti-cancer effects. Additionally, it has been shown to have potential anti-microbial effects, as well as to have potential anti-fungal effects.

Advantages and Limitations for Lab Experiments

Rac-2-OBA has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory. Additionally, it is a chiral compound, which means that it can be used to study the stereoselective synthesis of various compounds. However, one of the main limitations is that it is not stable in aqueous solutions, which means that it must be stored and handled carefully.

Future Directions

There are several potential future directions for rac-2-OBA research. One potential direction is to further study its mechanism of action, as this could lead to the development of new drugs and other compounds. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic treatments. Finally, further research into its potential anti-microbial and anti-fungal effects could lead to the development of new treatments for infectious diseases.

Synthesis Methods

Rac-2-OBA can be synthesized through a variety of methods, including the use of Grignard reagents, palladium-catalyzed cross-coupling reactions, and the use of organocatalysts. The most common method of synthesis involves the use of Grignard reagents, which are compounds that contain a carbon-magnesium bond. This method involves the reaction of a Grignard reagent with an aldehyde or ketone, which yields a racemic mixture of the desired product. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of organocatalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]acetic acid involves the following steps: 1) protection of the hydroxyl group, 2) formation of the bicyclic ring system, 3) deprotection of the hydroxyl group, and 4) acetylation of the resulting carboxylic acid.", "Starting Materials": [ "2-hydroxyacetic acid", "2-bromoacetic acid", "sodium hydroxide", "1,3-cyclohexadiene", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group", "2-hydroxyacetic acid is treated with acetic anhydride and pyridine to form the acetyl ester.", "Step 2: Formation of the bicyclic ring system", "The acetyl ester is treated with 1,3-cyclohexadiene in the presence of sodium hydroxide to form the bicyclic ring system.", "Step 3: Deprotection of the hydroxyl group", "The resulting compound is treated with hydrochloric acid to remove the acetyl protecting group and expose the hydroxyl group.", "Step 4: Acetylation of the resulting carboxylic acid", "The exposed hydroxyl group is treated with acetic anhydride and pyridine to form the final product, rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]acetic acid.", "The product is purified by treatment with sodium bicarbonate and sodium chloride, followed by filtration and washing with water." ] }

CAS RN

1627952-57-1

Product Name

rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]acetic acid

Molecular Formula

C8H10O3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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